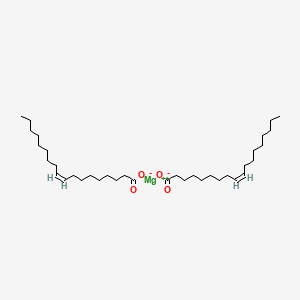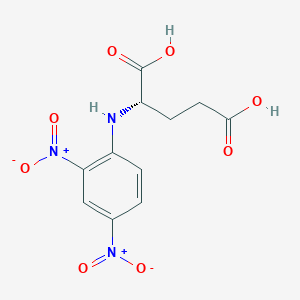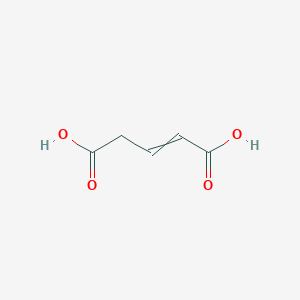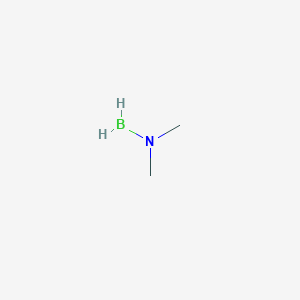
2-Propan-2-yloxyphosphonoyloxypropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Propan-2-yloxyphosphonoyloxypropane can be synthesized through various methods, including the oxidation of diisopropylphosphine with radical initiators or oxidizing agents. Common reagents used in these reactions include peroxides, azo compounds, and other radical initiators .
Industrial Production Methods: Industrial production of diisopropoxyphosphinylradical typically involves large-scale oxidation processes using efficient radical initiators. The reaction conditions are optimized to ensure high yield and purity of the compound. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Propan-2-yloxyphosphonoyloxypropane undergoes various types of reactions, including:
Oxidation: The radical can be further oxidized to form phosphonyl radicals.
Reduction: It can be reduced back to diisopropylphosphine under specific conditions.
Substitution: The radical can participate in substitution reactions with unsaturated compounds to form new phosphorus-carbon bonds.
Common Reagents and Conditions:
Oxidizing Agents: Peroxides, azo compounds.
Reducing Agents: Metal hydrides, hydrogen gas.
Reaction Conditions: Typically, these reactions are carried out under inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions.
Major Products:
Phosphonyl Radicals: Formed through oxidation.
Phosphine Derivatives: Formed through reduction and substitution reactions.
Applications De Recherche Scientifique
2-Propan-2-yloxyphosphonoyloxypropane has a wide range of applications in scientific research:
Chemistry: Used as a key intermediate in the synthesis of organophosphorus compounds.
Biology: Investigated for its potential role in biological systems and as a tool for studying radical-mediated processes.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials with unique properties, such as polymers and catalysts
Mécanisme D'action
The mechanism of action of diisopropoxyphosphinylradical involves its high reactivity due to the presence of an unpaired electron. This radical can interact with various molecular targets, leading to the formation or cleavage of chemical bonds. The pathways involved include radical addition, hydrogen atom transfer, and electron transfer processes .
Comparaison Avec Des Composés Similaires
- Diphenylphosphinylradical
- Diethylphosphinylradical
- Dimethylphosphinylradical
Comparison: 2-Propan-2-yloxyphosphonoyloxypropane is unique due to its specific substituents (isopropoxy groups), which influence its reactivity and stability. Compared to other phosphorus-centered radicals, diisopropoxyphosphinylradical exhibits distinct reactivity patterns and is often preferred in certain synthetic applications due to its ability to form stable phosphorus-carbon bonds .
Propriétés
IUPAC Name |
2-propan-2-yloxyphosphonoyloxypropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O3P/c1-5(2)8-10(7)9-6(3)4/h5-6,10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKXLEPPVDUHBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15O3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1809-20-7 |
Source


|
| Record name | Diisopropyl phosphite | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1809-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














